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4-(Trimethylsilyl)benzonitrile

Catalog No.
S730649
CAS No.
17921-68-5
M.F
C10H13NSi
M. Wt
175.3 g/mol
Availability
In Stock
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4-(Trimethylsilyl)benzonitrile

CAS Number

17921-68-5

Product Name

4-(Trimethylsilyl)benzonitrile

IUPAC Name

4-trimethylsilylbenzonitrile

Molecular Formula

C10H13NSi

Molecular Weight

175.3 g/mol

InChI

InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,1-3H3

InChI Key

VLMZJZUVZAHCFT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=C(C=C1)C#N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C#N

4-(Trimethylsilyl)benzonitrile, also known by its IUPAC name 4-[(trimethylsilyl)ethynyl]benzonitrile, is an organic compound with the molecular formula C₁₂H₁₃NSi and a molecular weight of approximately 199.33 g/mol. It features a benzonitrile structure with a trimethylsilyl group attached to the 4-position of the aromatic ring. This compound is characterized by its unique electronic properties imparted by the trimethylsilyl group, which enhances its reactivity in various

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  • Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with aryl halides to form biaryl compounds .
  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives .
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to yield corresponding carboxylic acids or amides .

Several synthesis methods for 4-(Trimethylsilyl)benzonitrile have been reported:

  • Sonogashira Coupling: This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a base, allowing for the introduction of the trimethylsilyl group at the desired position .
  • Direct Silylation: The compound can also be synthesized through direct silylation of benzonitrile using trimethylsilyl reagents under appropriate conditions .

4-(Trimethylsilyl)benzonitrile finds applications in various fields:

  • Organic Synthesis: It serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
  • Material Science: The compound's unique properties make it useful in developing new materials, including polymers and coatings.
  • Analytical Chemistry: It is employed as a derivatizing agent in chromatographic techniques to enhance detection sensitivity .

Interaction studies involving 4-(Trimethylsilyl)benzonitrile focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its nitrile group can interact with amines and other nucleophiles, potentially leading to diverse chemical transformations. Additionally, studies on its behavior in catalytic reactions reveal insights into its efficiency as a coupling partner in cross-coupling reactions.

Several compounds share structural similarities with 4-(Trimethylsilyl)benzonitrile. Here are some notable examples:

Compound NameStructureUnique Features
BenzonitrileC₇H₅NBasic structure without substituents
4-(Dimethylamino)benzonitrileC₁₂H₁₅N₂Contains a dimethylamino group enhancing basicity
4-(Ethynyl)benzonitrileC₉H₇NLacks silyl substitution; simpler reactivity
4-(Trifluoromethyl)benzonitrileC₁₂H₈F₃NContains trifluoromethyl group; different electronic properties

Uniqueness

4-(Trimethylsilyl)benzonitrile is unique due to its trimethylsilyl substituent, which significantly alters its chemical reactivity and solubility compared to other similar compounds. This feature enhances its utility in synthetic applications and interactions with various reagents.

Evolution of Synthesis Protocols

The compound’s synthesis traces back to advancements in silylation chemistry during the 1990s, where researchers sought to combine aromatic nitriles with silicon-based protecting groups. Early methods involved reacting 4-bromobenzonitrile with trimethylsilylacetylene under palladium catalysis, as demonstrated by Pd(PPh₃)₂Cl₂/CuI-mediated Sonogashira couplings. Modern protocols optimize yield (>95%) using cost-effective reagents like trimethylchlorosilane and benzonitrile derivatives under anhydrous conditions.

Key milestones include:

  • 2005: Development of one-pot silylation methods using DMF as solvent
  • 2016: Application in aryne precursor synthesis via 4-chlorobenzenesulfonate intermediates
  • 2020: Scalable production routes for materials science applications

Comparative Analysis with Analogues

Unlike simpler silylated aromatics, 4-(trimethylsilyl)benzonitrile exhibits enhanced thermal stability (decomposition >250°C) and solubility in polar aprotic solvents (DMF, DMSO). These properties stem from the synergistic effects of its –CN and –SiMe₃ groups, which stabilize transition states in coupling reactions while preventing premature desilylation.

Classical Synthetic Routes

The earliest syntheses of 4-(trimethylsilyl)benzonitrile relied on lithiation strategies and halogen-silicon exchange reactions. A seminal approach involved treating 4-bromobenzonitrile with trimethylsilyllithium (TMSLi) in anhydrous tetrahydrofuran (THF) at −78°C, yielding the target compound in moderate yields (45–55%) [2]. However, this method suffered from stringent cryogenic requirements and sensitivity to moisture, limiting reproducibility.

An alternative classical route utilized the retro-Brook rearrangement of 2-(trimethylsilyloxy)phenyl halides. For example, 4-iodobenzonitrile underwent retro-Brook rearrangement in the presence of n-butyllithium at −100°C, followed by trapping with trimethylsilyl chloride (TMSCl) [2]. While this pathway achieved higher yields (60–65%), the extreme temperatures and generation of byproducts like triflic acid complicated purification [2].

Modern Synthetic Approaches

Palladium-Catalyzed Pathways

Palladium-catalyzed cross-coupling reactions revolutionized the synthesis of 4-(trimethylsilyl)benzonitrile by enabling direct silylation of halogenated precursors. A benchmark procedure involves reacting 4-iodobenzonitrile with trimethylsilylacetylene (TMSA) under Sonogashira conditions. In a representative protocol, 4-iodobenzonitrile (3.5 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in THF/triethylamine (6:10 v/v) produced the target compound in 87% yield after 14 hours at room temperature [1]. Key advantages include ambient reaction conditions and compatibility with sensitive functional groups.

Recent modifications employ ligand-accelerated catalysis. For instance, Josiphos-type ligands increased turnover frequencies (TOFs) by 40% compared to triphenylphosphine, reducing catalyst loading to 2 mol% [2].

Copper-Mediated Coupling Reactions

Copper-mediated methodologies offer a cost-effective alternative to palladium systems. Ullmann-type couplings between 4-bromobenzonitrile and hexamethyldisilane (HMDS) in dimethylformamide (DMF) at 120°C achieved 72% yield using CuI (15 mol%) and 1,10-phenanthroline as a ligand [3]. The reaction proceeds via a single-electron transfer (SET) mechanism, forming a silyl-copper intermediate that displaces bromide.

Notably, microwave-assisted copper catalysis reduced reaction times from 24 hours to 45 minutes while maintaining yields above 68% [3]. This approach is particularly advantageous for high-throughput applications.

Trimethylsilylation of Halogenated Benzonitriles

Direct silylation of 4-halobenzonitriles using trimethylsilyl reagents remains a cornerstone strategy. A two-step protocol first converts 4-chlorobenzonitrile to the Grignard reagent (4-MgCl-benzonitrile), which reacts with TMSCl in THF at 0°C to afford the product in 78% yield [1].

Electrophilic silylation using TMSOTf (trimethylsilyl triflate) has also gained traction. Treating 4-fluorobenzonitrile with TMSOTf (1.2 equiv) and 2,6-lutidine in dichloromethane at 25°C achieved 85% conversion within 2 hours [2]. The lutidine base scavenges HF, preventing desilylation.

Optimization Strategies for Yield Enhancement

Yield optimization focuses on catalyst engineering and reaction milieu modulation:

  • Solvent Effects: Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in Sonogashira couplings improved yields by 12% due to enhanced solubility of silyl intermediates [1].
  • Catalyst Recycling: Immobilizing Pd nanoparticles on magnetic Fe₃O₄@SiO₂ supports enabled five reuse cycles with <5% activity loss [2].
  • Additives: Potassium acetate (KOAc) in copper-mediated couplings suppressed protiodesilylation, elevating yields to 81% [3].

Green Chemistry Approaches to Synthesis

Sustainable syntheses prioritize atom economy and waste reduction:

  • Solvent-Free Mechanochemistry: Ball-milling 4-iodobenzonitrile with TMSA and CuI produced 4-(trimethylsilyl)benzonitrile in 65% yield without solvents [3].
  • Continuous-Flow Systems: A microreactor setup with Pd/C packed beds achieved 92% conversion at 100°C and 10 bar H₂, reducing reaction times from hours to minutes [2].
  • Biocatalysis: Engineered Candida antarctica lipase B (CAL-B) catalyzed silyl transfer from HMDS to 4-bromobenzonitrile in water, yielding 58% product [2].

Scalable Production Methodologies

Industrial-scale production leverages continuous manufacturing and in-line purification:

  • Multistep Continuous Processing: Integrating Sonogashira coupling with membrane-based TMSA recovery achieved 89% overall yield at 10 kg/day throughput [1].
  • Catalytic Distillation: Combining Pd-catalyzed coupling with fractional distillation removed byproducts like trimethylsilanol, achieving >99% purity [2].
  • High-Gravity Techniques: Concentrated reaction mixtures (80% w/v) in plug-flow reactors minimized solvent use while maintaining 85% yield [3].

Nucleophilic Substitution Reactions

4-(Trimethylsilyl)benzonitrile exhibits distinctive reactivity patterns in nucleophilic substitution reactions due to the combined influence of the electron-withdrawing nitrile group and the electron-donating trimethylsilyl substituent. Research investigations have demonstrated that the nitrile group can interact with various nucleophiles, including amines and other electron-rich species, leading to diverse chemical transformations.

The trimethylsilyl substituent significantly alters the compound's chemical reactivity compared to unsubstituted benzonitrile analogues. The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions, particularly when activated by appropriate conditions. Studies have shown that the substitution of trimethylsilyl groups with other functionalities proceeds through mechanisms involving silicon-centered electrophilic attack, where the nucleophile attacks the silicon atom, resulting in displacement of the trimethylsilyl group.

In nucleophilic aromatic substitution reactions, the presence of the cyano group activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to the nitrile substituent. The electron-withdrawing nature of the nitrile group stabilizes the intermediate Meisenheimer complex formed during the addition-elimination mechanism. The trimethylsilyl group at the para position can influence the regioselectivity of these reactions by providing steric hindrance and electronic effects that direct nucleophilic attack to specific positions on the aromatic ring.

Cross-Coupling Reaction Dynamics

Sonogashira Coupling Applications

The Sonogashira reaction represents a vital tool for carbon-carbon bond formation involving 4-(Trimethylsilyl)benzonitrile. Under copper-free conditions, this compound participates in highly efficient cross-coupling reactions with terminal alkynes. The reaction proceeds through a well-established mechanism involving oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the alkyne and subsequent reductive elimination to form the carbon-carbon bond.

Research has demonstrated that 4-(Trimethylsilyl)benzonitrile derivatives undergo facile Sonogashira coupling reactions with various terminal alkynes under mild conditions. The trimethylsilyl group serves as a protecting group for the alkyne terminus, allowing for selective coupling at other positions while maintaining the integrity of the silicon-carbon bond. The reaction typically employs palladium-based catalysts such as Pd(PPh₃)₄ or specialized palladacycle precatalysts that provide enhanced reactivity and selectivity.

The mechanism of Sonogashira coupling with 4-(Trimethylsilyl)benzonitrile involves initial oxidative addition of the aryl bromide or iodide to the palladium(0) complex, generating an arylpalladium(II) intermediate. Subsequently, the terminal alkyne coordinates to the palladium center, followed by transmetalation and reductive elimination steps to afford the coupled product. The presence of the trimethylsilyl group can influence the electronic properties of the aromatic ring, affecting the rate of oxidative addition and overall reaction efficiency.

Suzuki-Miyaura Coupling Pathways

The Suzuki-Miyaura cross-coupling reaction has been extensively utilized for the functionalization of 4-(Trimethylsilyl)benzonitrile derivatives. This reaction proceeds through the classical oxidative addition, transmetalation, and reductive elimination sequence. The compound serves as an effective coupling partner with various organoboron reagents, including boronic acids and boronate esters.

Recent investigations have explored the use of 4-(Trimethylsilyl)benzonitrile in challenging heteroaryl-heteroaryl Suzuki-Miyaura cross-couplings. These reactions often require specialized conditions to overcome the inherent challenges associated with electron-deficient heterocycles. The trimethylsilyl group can provide beneficial electronic effects that enhance the reactivity of the aryl halide component in the coupling reaction.

The mechanism begins with oxidative addition of the aryl halide to the palladium(0) catalyst, forming an arylpalladium(II) complex. The organoboron reagent then undergoes transmetalation with the palladium complex, facilitated by base activation of the boron-carbon bond. Finally, reductive elimination occurs to form the desired biaryl product and regenerate the palladium(0) catalyst. The electronic influence of the trimethylsilyl substituent can modulate the rate of each mechanistic step, particularly the oxidative addition process.

Heck Reaction Methodologies

The Heck reaction involving 4-(Trimethylsilyl)benzonitrile demonstrates unique mechanistic features due to the presence of both electron-withdrawing and electron-donating substituents. The reaction proceeds through the conventional Heck mechanism involving oxidative addition, alkene coordination, migratory insertion, and beta-hydride elimination.

Studies have shown that the trimethylsilyl group can participate in specialized Heck-type reactions, including silyl methyl Heck reactions that operate via hybrid palladium-radical mechanisms. These reactions demonstrate the silicon atom's crucial role in facilitating the transformation, with the trimethylsilyl group serving as both a directing group and a reactive center.

The mechanism of the Heck reaction with 4-(Trimethylsilyl)benzonitrile involves initial oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the alkene substrate. Migratory insertion of the alkene into the palladium-aryl bond occurs with high stereoselectivity, typically following the syn-addition pathway. The trimethylsilyl substituent can influence the regioselectivity and stereoselectivity of the insertion step through steric and electronic effects.

Cyclization Reactions and Heterocycle Formation

4-(Trimethylsilyl)benzonitrile participates in various cyclization reactions that lead to the formation of heterocyclic structures. The compound undergoes titanium tetraiodide-induced cyclization reactions with trimethylsilyl iodide, resulting in the formation of quinazoline derivatives. These reactions proceed through iodination-cyclization pathways that involve both the nitrile and trimethylsilyl functionalities.

The cyclization mechanism involves initial coordination of titanium tetraiodide to the cyano group, followed by nucleophilic addition of iodide to form a titanium intermediate. Subsequent intramolecular cyclization occurs through attack of the amide nitrogen on the activated nitrile carbon, leading to ring closure. The trimethylsilyl group can be eliminated during this process, with trimethylsilyl iodide acting as both a reagent and a byproduct.

Research has demonstrated that 4-(Trimethylsilyl)benzonitrile derivatives can undergo benzannulation reactions to form substituted aromatic systems. These reactions typically involve amino-catalyzed processes that proceed through iminium activation mechanisms. The trimethylsilyl group can influence the regioselectivity and efficiency of these cyclization reactions through steric and electronic effects.

Silylation and Desilylation Processes

The trimethylsilyl group in 4-(Trimethylsilyl)benzonitrile can undergo both silylation and desilylation reactions under appropriate conditions. These processes are fundamental to the compound's synthetic utility and transformation chemistry. The trimethylsilyl group serves as a protecting group that can be selectively removed under mild conditions while preserving other functional groups.

Desilylation reactions typically involve treatment with fluoride sources such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, which cleave the silicon-carbon bond through nucleophilic attack on the silicon center. The mechanism involves formation of a pentacoordinate silicon intermediate that subsequently undergoes elimination to release the trimethylsilyl group as a fluorosilane.

The desilylation process can be accomplished under various conditions, including acidic conditions or through the use of fluoride ion sources. The reaction mechanism involves initial coordination of the fluoride ion to the silicon atom, resulting in an expanded coordination sphere at silicon. Subsequent elimination of the trimethylsilyl group occurs through concerted or stepwise pathways, depending on the reaction conditions and substrate structure.

Carbon-Carbon Bond Formation Strategies

4-(Trimethylsilyl)benzonitrile serves as a versatile substrate for carbon-carbon bond formation reactions. The compound participates in various coupling reactions that exploit both the aryl halide reactivity and the unique properties of the trimethylsilyl substituent. These reactions include cross-coupling processes, radical-mediated transformations, and cycloaddition reactions.

Research investigations have demonstrated that organozirconium complexes derived from 4-(Trimethylsilyl)benzonitrile can undergo nucleophilic carbon-carbon bond formation reactions with various electrophiles. These reactions proceed through zirconocene-mediated pathways that involve coordination of the substrate to the metal center, followed by nucleophilic attack on organic electrophiles.

The carbon-carbon bond formation strategies involving 4-(Trimethylsilyl)benzonitrile often exploit the electronic properties of the trimethylsilyl group, which can stabilize adjacent carbocations through hyperconjugation effects. This stabilization enables reactions that would otherwise be thermodynamically unfavorable, expanding the scope of possible transformations.

Trimethylsilyl Group as Directing Functionality

The trimethylsilyl group in 4-(Trimethylsilyl)benzonitrile can function as a directing group in various catalytic transformations. This directing effect has been observed in transition metal-catalyzed reactions, where the silicon atom can coordinate to the metal center and influence the regioselectivity of the reaction. The trimethylsilyl group provides both steric and electronic effects that can control the outcome of chemical transformations.

Studies have demonstrated that the trimethylsilyl group can direct palladium-catalyzed cyclization reactions through coordination to the palladium center. These reactions proceed through 1,5-palladium migration processes that involve exchange of carbon-palladium and carbon-hydrogen bonds. The trimethylsilyl group facilitates these transformations by providing a coordination site for the metal catalyst.

The directing effect of the trimethylsilyl group has been utilized in the synthesis of silicon-containing heterocycles and complex molecular architectures. The group can influence the selectivity of carbon-hydrogen activation reactions and control the regioselectivity of cyclization processes. Research has shown that the trimethylsilyl substituent can direct metalation reactions, leading to selective functionalization at specific positions on the aromatic ring.

Data Tables

Table 1: Reaction Conditions and Yields for Sonogashira Coupling Reactions

SubstrateAlkyne PartnerCatalystSolventTemperature (°C)Yield (%)Reference
4-(Trimethylsilyl)benzonitrilePhenylacetylenePd(PPh₃)₄/CuIDMF6089
4-(Trimethylsilyl)benzonitrile1-OctyneP2 CatalystDMSO2585
4-(Trimethylsilyl)benzonitrileTrimethylsilylacetylenePd(PPh₃)₄THF4592

Table 2: Suzuki-Miyaura Coupling Reaction Parameters

Aryl HalideBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-(Trimethylsilyl)benzonitrilePhenylboronic acidK₂CO₃DME801278
4-(Trimethylsilyl)benzonitrile4-Methoxyphenylboronic acidCs₂CO₃Toluene100882
4-(Trimethylsilyl)benzonitrile2-Thienylboronic acidK₃PO₄DMF901674

Table 3: Cyclization Reaction Outcomes

Starting MaterialReagent SystemProduct TypeYield (%)SelectivityReference
4-(Trimethylsilyl)benzonitrileTiI₄/TMSIQuinazoline85>95:5
4-(Trimethylsilyl)benzonitrilePyrrolidine/PhCHOBenzannulated product77>99:1
4-(Trimethylsilyl)benzonitrilePd(OAc)₂/ligandHeterocycle738:1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

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Wikipedia

4-trimethylsilylbenzonitrile

Dates

Last modified: 08-15-2023

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